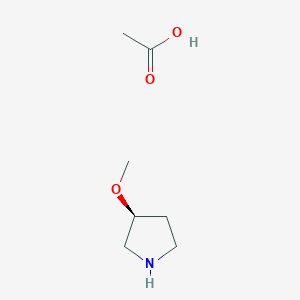
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyloxy group, a sulfooxy group, and a tetradecanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate typically involves the esterification of tetradecanoic acid with 1-(Octyloxy)-3-(sulfooxy)propan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl tetradecanoate: Similar ester structure but lacks the sulfooxy group.
Octyl sulfate: Contains the sulfooxy group but lacks the ester linkage.
Tetradecanoic acid: The parent acid of the ester.
Uniqueness
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate is unique due to its combination of an octyloxy group, a sulfooxy group, and a tetradecanoate moiety. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
143278-57-3 |
|---|---|
Molekularformel |
C25H50O7S |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
(1-octoxy-3-sulfooxypropan-2-yl) tetradecanoate |
InChI |
InChI=1S/C25H50O7S/c1-3-5-7-9-11-12-13-14-15-16-18-20-25(26)32-24(23-31-33(27,28)29)22-30-21-19-17-10-8-6-4-2/h24H,3-23H2,1-2H3,(H,27,28,29) |
InChI-Schlüssel |
HNQZMCKHOSXHBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(COCCCCCCCC)COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


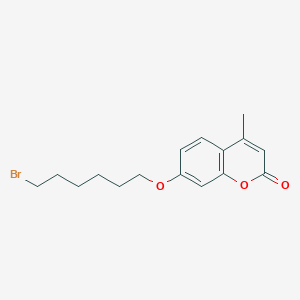
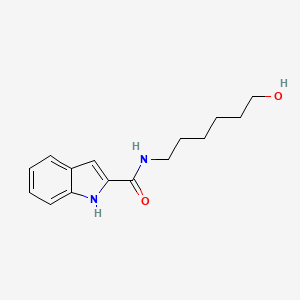
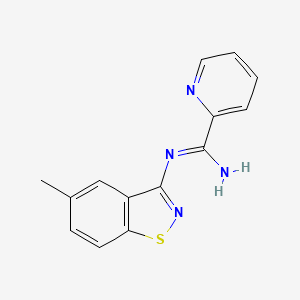
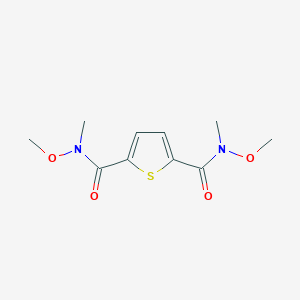
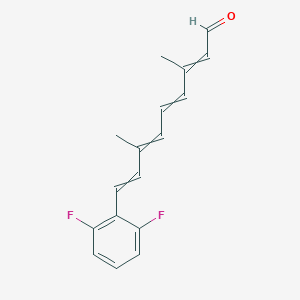

![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
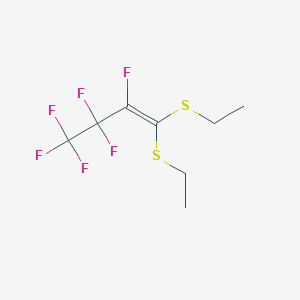
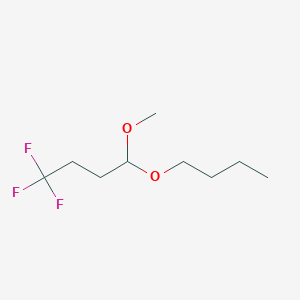
![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)

![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
